(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound with a molecular formula of C20H25N3O. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a phenyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The reaction typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is prepared by cyclization reactions.
Coupling Reaction: The pyridine and pyrrolidine intermediates are coupled together using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: shares similarities with other compounds containing pyridine and pyrrolidine rings.
This compound: is unique due to its specific substitution pattern and the presence of the phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H25N3O/c1-15(2)14-22-19-17(10-6-12-21-19)18-11-7-13-23(18)20(24)16-8-4-3-5-9-16/h3-6,8-10,12,15,18H,7,11,13-14H2,1-2H3,(H,21,22) |
InChI Key |
FLANQMQAPSNJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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